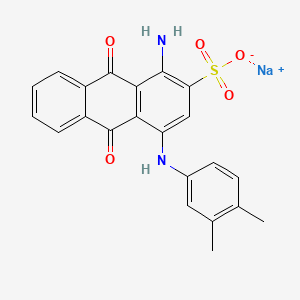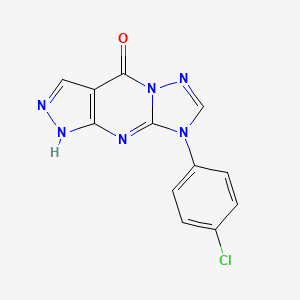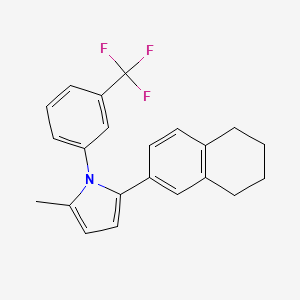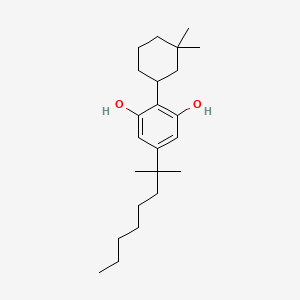
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired substituents.
Introduction of the benzenediol moiety: This step involves the coupling of the cyclohexyl ring with a benzenediol derivative under specific reaction conditions.
Final modifications: This step includes any necessary modifications to achieve the final structure of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its effects on specific disease pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(3,3-Dimethylcyclohexyl)-5-(1,1-dimethylheptyl)-1,3-benzenediol can be compared with other similar compounds, such as:
2-(3,3-Dimethylcyclohexyl)-1,3-benzenediol: This compound lacks the heptyl substituent, which may affect its chemical and biological properties.
5-(1,1-Dimethylheptyl)-1,3-benzenediol: This compound lacks the cyclohexyl substituent, which may also affect its properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
620964-96-7 |
|---|---|
Formule moléculaire |
C23H38O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-(3,3-dimethylcyclohexyl)-5-(2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-6-7-8-9-13-23(4,5)18-14-19(24)21(20(25)15-18)17-11-10-12-22(2,3)16-17/h14-15,17,24-25H,6-13,16H2,1-5H3 |
Clé InChI |
WBSPBIRKSHKQQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2CCCC(C2)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


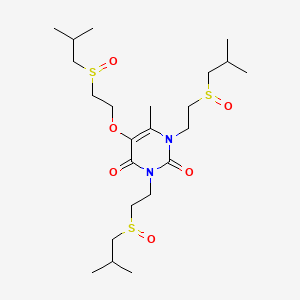
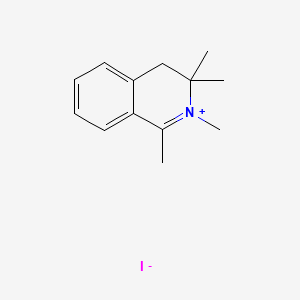
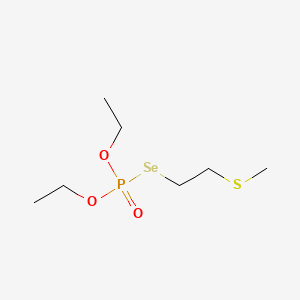
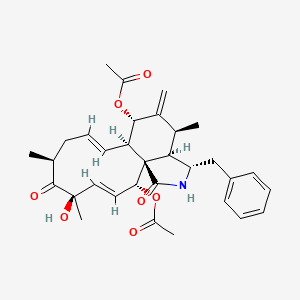
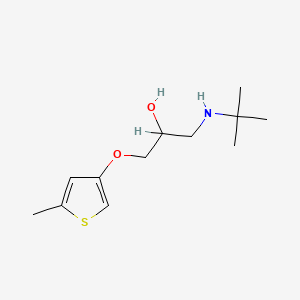

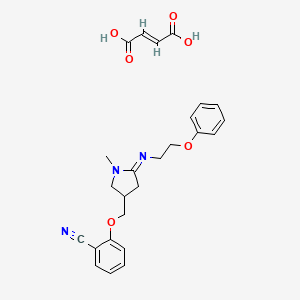

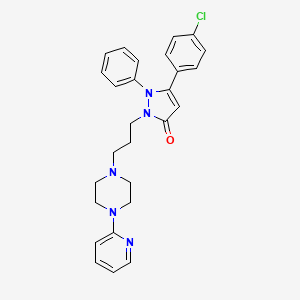
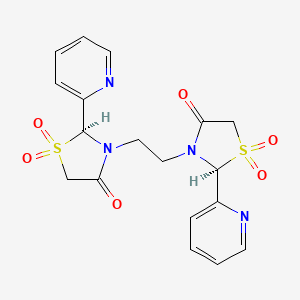
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
